molecular formula C20H29N3O2 B323688 N-cyclohexyl-2-[(cyclohexylcarbamoyl)amino]benzamide

N-cyclohexyl-2-[(cyclohexylcarbamoyl)amino]benzamide

Cat. No.: B323688
M. Wt: 343.5 g/mol
InChI Key: XWLNZEASXFDTSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[(cyclohexylcarbamoyl)amino]benzamide is a complex organic compound with the molecular formula C20H28N2O2 This compound is characterized by the presence of a benzamide core substituted with cyclohexyl and cyclohexylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[(cyclohexylcarbamoyl)amino]benzamide typically involves the reaction of cyclohexylamine with benzoyl chloride to form N-cyclohexylbenzamide. This intermediate is then reacted with cyclohexyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[(cyclohexylcarbamoyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The benzamide core allows for substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized benzamide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or nitro-substituted benzamide compounds.

Scientific Research Applications

N-cyclohexyl-2-[(cyclohexylcarbamoyl)amino]benzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(cyclohexylcarbamoyl)amino]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-[(phenylacetyl)amino]benzamide
  • N-cyclohexyl-2-aminoethanesulfonic acid
  • N-Benzoyl-N,N’-dicyclohexylurea

Uniqueness

N-cyclohexyl-2-[(cyclohexylcarbamoyl)amino]benzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C20H29N3O2

Molecular Weight

343.5 g/mol

IUPAC Name

N-cyclohexyl-2-(cyclohexylcarbamoylamino)benzamide

InChI

InChI=1S/C20H29N3O2/c24-19(21-15-9-3-1-4-10-15)17-13-7-8-14-18(17)23-20(25)22-16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2,(H,21,24)(H2,22,23,25)

InChI Key

XWLNZEASXFDTSJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)NC3CCCCC3

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)NC3CCCCC3

Origin of Product

United States

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